molecular formula C12H13NO4 B7434595 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate

4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate

Cat. No. B7434595
M. Wt: 235.24 g/mol
InChI Key: RFMQXLDVFSQLPE-UHFFFAOYSA-N
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Description

4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting specific enzymes involved in various cellular processes. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been reported to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate have been extensively studied. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and antiviral activities. It has also been reported to inhibit specific enzymes involved in various cellular processes such as COX-2 and topoisomerase II. In addition, the compound has been reported to induce apoptosis in cancer cells and to inhibit cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate in lab experiments is its wide range of biological activities. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and antiviral activities, making it a potential candidate for drug development. Another advantage is the ease of synthesis of the compound using various methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate. One of the directions is the further investigation of its mechanism of action. The exact mechanism by which the compound exerts its biological activity is not fully understood, and further research is needed to elucidate this mechanism. Another direction is the development of derivatives of the compound with improved biological activity and reduced toxicity. The synthesis of analogs of the compound may provide insights into the structure-activity relationship of the compound and may lead to the development of more potent and selective compounds. Additionally, the use of the compound in combination with other drugs may enhance its biological activity and reduce its toxicity.

Synthesis Methods

The synthesis of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate has been reported using several methods. One of the most commonly used methods is the reaction of 2-ethyl-6-oxo-1H-pyridine-4-carboxylic acid with propargyl alcohol in the presence of a catalyst such as triphenylphosphine. The reaction yields the desired compound in good yields and high purity. Other methods include the use of different alcohols and alkynes as reactants, and the use of different catalysts.

Scientific Research Applications

4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against different viruses such as HIV and hepatitis C virus and has shown potential as an antiviral agent.

properties

IUPAC Name

4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-10-7-9(8-11(15)13-10)12(16)17-6-4-3-5-14/h7-8,14H,2,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMQXLDVFSQLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=O)N1)C(=O)OCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate

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